![molecular formula C13H13ClF3NO B6424802 5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide CAS No. 2034515-72-3](/img/structure/B6424802.png)
5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide
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Description
5-Chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide (5-CFDB) is a synthetic compound that has been studied extensively in the scientific community. It is a fluorinated benzamide derivative with potential applications in drug design and drug development. 5-CFDB has been investigated for its potential to act as a modulator of protein-protein interactions, as well as a potential inhibitor of certain enzymes. In addition, 5-CFDB has been studied for its potential to act as an anti-inflammatory agent and as a potential anti-cancer agent.
Scientific Research Applications
Protein Degradation
“5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide” is a heterocyclic compound that binds to E3 Ubiquitin Ligase, typically through cereblon . This binding is crucial for the process of protein degradation .
Therapeutic Applications: The compound can be used therapeutically by linking it to a Targeting Ligand for a selected Target Protein . This allows for the targeted degradation of specific proteins, which can be beneficial in treating various diseases .
Preparation Methods: The patent also provides methods for the preparation of these heterocyclic compounds . This is crucial for the production and application of these compounds in research and therapy .
properties
IUPAC Name |
5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-8-1-2-11(15)10(7-8)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLCAYCTDHSFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C(C=CC(=C2)Cl)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4,4-difluorocyclohexyl)-2-fluorobenzamide |
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